Cas no 246856-66-6 (3-amino-2-hydroxy-4-phenylbutanamide)

3-Amino-2-hydroxy-4-phenylbutanamide is a chiral β-hydroxy-γ-amino acid derivative with potential applications in pharmaceutical synthesis and biochemical research. Its structure features both amino and hydroxyl functional groups, making it a versatile intermediate for the development of peptidomimetics and enzyme inhibitors. The compound’s stereochemistry is particularly valuable for asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its phenylbutanamide backbone contributes to enhanced binding affinity in target interactions, which is beneficial for drug discovery efforts. This compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its utility extends to medicinal chemistry, where it serves as a scaffold for bioactive molecule design.
3-amino-2-hydroxy-4-phenylbutanamide structure
246856-66-6 structure
商品名:3-amino-2-hydroxy-4-phenylbutanamide
CAS番号:246856-66-6
MF:C10H14N2O2
メガワット:194.23
MDL:MFCD20691212
CID:4669414
PubChem ID:13882355

3-amino-2-hydroxy-4-phenylbutanamide 化学的及び物理的性質

名前と識別子

    • 3-Amino-2-hydroxy-4-phenylbutyramide
    • 3-amino-2-hydroxy-4-phenylbutanamide
    • MDL: MFCD20691212

じっけんとくせい

  • 密度みつど: 1.229±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 溶出度(41 g/l)(25ºC)、

3-amino-2-hydroxy-4-phenylbutanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-321893-0.5g
3-amino-2-hydroxy-4-phenylbutanamide
246856-66-6 95.0%
0.5g
$1058.0 2025-03-19
Enamine
EN300-321893-1.0g
3-amino-2-hydroxy-4-phenylbutanamide
246856-66-6 95.0%
1.0g
$1357.0 2025-03-19
Enamine
EN300-321893-0.05g
3-amino-2-hydroxy-4-phenylbutanamide
246856-66-6 95.0%
0.05g
$315.0 2025-03-19
Enamine
EN300-321893-0.25g
3-amino-2-hydroxy-4-phenylbutanamide
246856-66-6 95.0%
0.25g
$672.0 2025-03-19
1PlusChem
1P01BY3R-50mg
3-amino-2-hydroxy-4-phenylbutanamide
246856-66-6 95%
50mg
$452.00 2024-05-21
1PlusChem
1P01BY3R-100mg
3-amino-2-hydroxy-4-phenylbutanamide
246856-66-6 95%
100mg
$643.00 2024-05-21
1PlusChem
1P01BY3R-2.5g
3-amino-2-hydroxy-4-phenylbutanamide
246856-66-6 95%
2.5g
$3350.00 2023-12-18
Enamine
EN300-321893-1g
3-amino-2-hydroxy-4-phenylbutanamide
246856-66-6 95%
1g
$1357.0 2023-09-04
Enamine
EN300-321893-5g
3-amino-2-hydroxy-4-phenylbutanamide
246856-66-6 95%
5g
$3935.0 2023-09-04
1PlusChem
1P01BY3R-5g
3-amino-2-hydroxy-4-phenylbutanamide
246856-66-6 95%
5g
$4926.00 2023-12-18

3-amino-2-hydroxy-4-phenylbutanamide 関連文献

3-amino-2-hydroxy-4-phenylbutanamideに関する追加情報

Comprehensive Overview of 3-amino-2-hydroxy-4-phenylbutanamide (CAS No. 246856-66-6): Properties, Applications, and Research Insights

3-amino-2-hydroxy-4-phenylbutanamide (CAS No. 246856-66-6) is a specialized organic compound with a unique molecular structure combining an amino group, a hydroxyl group, and a phenyl ring. This configuration grants it distinct chemical properties, making it a subject of interest in pharmaceutical and biochemical research. The compound’s amide functionality and chiral centers further enhance its potential for applications in drug development, particularly in modulating enzyme activity or serving as a building block for peptidomimetics.

Recent studies highlight the growing demand for chiral intermediates like 3-amino-2-hydroxy-4-phenylbutanamide, driven by advancements in asymmetric synthesis and targeted therapies. Researchers are exploring its role in designing small-molecule inhibitors for metabolic disorders, aligning with the trending focus on precision medicine. Its water solubility and hydrogen-bonding capacity also make it a candidate for optimizing drug bioavailability—a key concern in modern pharmacology.

From an industrial perspective, the synthesis of CAS No. 246856-66-6 often involves multi-step reactions, including reductive amination and stereoselective hydroxylation. Manufacturers emphasize scalable and eco-friendly processes, addressing the rising demand for green chemistry solutions. Analytical techniques such as HPLC and NMR spectroscopy are critical for verifying its purity and enantiomeric excess, ensuring compliance with regulatory standards.

The compound’s relevance extends to academic circles, where it serves as a model for studying structure-activity relationships (SAR). Questions like *"How does the hydroxyl group influence 3-amino-2-hydroxy-4-phenylbutanamide’s binding affinity?"* or *"What are its metabolic stability profiles?"* frequently appear in scientific forums, reflecting its interdisciplinary appeal. Such inquiries align with broader trends in computational chemistry and AI-driven drug discovery, where predictive modeling accelerates lead optimization.

In summary, 3-amino-2-hydroxy-4-phenylbutanamide exemplifies the convergence of synthetic innovation and therapeutic potential. Its versatility underscores its value across R&D sectors, while its CAS No. 246856-66-6 designation ensures traceability in global chemical databases. As research evolves, this compound may unlock novel pathways for treating complex diseases, cementing its role in the future of bioactive molecules.

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